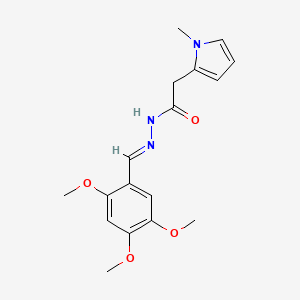

2-(1-Methyl-1H-pyrrol-2-YL)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

Description

This compound belongs to the class of N-acylhydrazones, characterized by a hydrazide backbone linked to a substituted benzylidene moiety and a heterocyclic pyrrole group. The structural framework comprises:

- Benzylidene group: A 2,4,5-trimethoxy-substituted aromatic ring, known to enhance lipophilicity and influence electronic properties.

- Hydrazide bridge: The –NH–N=C– linkage, which enables conformational flexibility and hydrogen-bonding interactions.

Properties

Molecular Formula |

C17H21N3O4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-(1-methylpyrrol-2-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H21N3O4/c1-20-7-5-6-13(20)9-17(21)19-18-11-12-8-15(23-3)16(24-4)10-14(12)22-2/h5-8,10-11H,9H2,1-4H3,(H,19,21)/b18-11+ |

InChI Key |

OJYZQFFUPQXPCN-WOJGMQOQSA-N |

Isomeric SMILES |

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |

Canonical SMILES |

CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazide derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Comparisons

The target compound is differentiated by its 2,4,5-trimethoxybenzylidene group and 1-methylpyrrole substituent. Key structural analogs include:

Key Observations :

- The 1-methylpyrrole group offers distinct electronic effects compared to pyrazoloquinoline (6n) or pyrrolopyridine (8c), which are bulkier and more planar .

SAR Insights :

Biological Activity

The compound 2-(1-Methyl-1H-pyrrol-2-YL)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide is a hydrazone derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with acetohydrazide derivatives in the presence of appropriate catalysts. The mechanism generally follows a condensation reaction leading to the formation of the hydrazone linkage. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. For instance, its effectiveness was evaluated using the A549 lung cancer cell line, where it demonstrated significant cytotoxicity.

The IC50 values indicate the concentration required to inhibit 50% of cell viability. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to its anticancer effects, this hydrazone has shown promising antimicrobial activity against various pathogens. Studies reported that it exhibited significant inhibition against multidrug-resistant strains of Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | |

| Escherichia coli | 64 |

This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

- Anticancer Efficacy : In a comparative study with existing chemotherapeutics, the compound was found to outperform several standard treatments in terms of selectivity and potency against lung cancer cells. The study emphasized the need for further in vivo evaluations to assess therapeutic efficacy and safety profiles.

- Antimicrobial Resistance : A recent investigation into its effects on resistant bacterial strains revealed that this compound could serve as a potential lead for developing new antibiotics. Its structural modifications were explored to enhance activity against resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.